{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine
Description
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine (CAS 347322-78-5, MFCD02188293) is a sulfamide derivative featuring a dimethylamine group linked to a sulfamoyl moiety, which is further substituted with a 4-methoxybenzyl group. This compound, cataloged as LD-2205, is synthesized with 95% purity and is commercially available for research purposes .
Properties
IUPAC Name |
1-[(dimethylsulfamoylamino)methyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZDLKOZYWKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of {[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares LD-2205 with structurally or functionally related compounds, focusing on molecular features, synthesis, and inferred biological activity.
Structural Analogs
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Similarities : Both compounds share the 4-methoxybenzyl group and a sulfamoyl backbone. However, LMM5 incorporates a 1,3,4-oxadiazole ring and a benzamide moiety, absent in LD-2205 .
- Functional Differences: The oxadiazole ring in LMM5 enhances rigidity and may improve binding to fungal thioredoxin reductase (Trr1), as demonstrated by its antifungal activity against Candida albicans .
HI-2076 (N-[(4-Methoxyphenyl)methyl]-1H-imidazole-4-sulfonamide)
- Structural Similarities : HI-2076 shares the 4-methoxybenzyl group and a sulfonamide core.
- Key Differences: HI-2076 is a sulfonamide (SO₂-NH₂ derivative) with an imidazole ring, while LD-2205 is a sulfamide (N-SO₂-NR₂ derivative) with dimethylamine.
Rip-B (2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide)
- Structural Similarities : Both contain a 4-methoxyphenyl group.
- Functional Divergence : Rip-B is a benzamide derivative with a hydroxy group and phenethylamine linker, whereas LD-2205’s sulfamoyl-dimethylamine group confers distinct electronic and steric properties. Rip-B’s synthesis involves methyl salicylate and phenethylamine, contrasting with LD-2205’s sulfamide synthesis pathways .
Biological Activity
{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : CHNOS
- Molecular Weight : 244.32 g/mol
The presence of the methoxy group and sulfamoyl moiety contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. This dual interaction may modulate enzyme or receptor activity, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors may lead to altered signaling pathways, affecting cellular responses.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Study Findings :
- The compound reduced cell viability in a dose-dependent manner.
- Flow cytometry analysis revealed increased apoptotic cells after treatment with this compound.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including this compound. The results indicated that this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development. -
Investigation of Anticancer Properties :
Another study focused on the anticancer properties of this compound. Researchers found that it effectively inhibited the proliferation of several cancer cell lines and induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
